molecular formula C22H18O3 B14642406 (4-Phenylphenyl) 3-(4-methoxyphenyl)prop-2-enoate CAS No. 55373-02-9

(4-Phenylphenyl) 3-(4-methoxyphenyl)prop-2-enoate

Cat. No.: B14642406
CAS No.: 55373-02-9
M. Wt: 330.4 g/mol
InChI Key: QURRVHVLRMVRFM-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Phenylphenyl) 3-(4-methoxyphenyl)prop-2-enoate typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-methoxybenzaldehyde and 4-phenylacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions for several hours. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions and can handle larger volumes of reactants. The use of automated systems for monitoring and controlling the reaction parameters ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(4-Phenylphenyl) 3-(4-methoxyphenyl)prop-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or diols.

    Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, introducing various substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and potassium permanganate (KMnO4) for dihydroxylation.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used for reduction reactions.

    Substitution: Halogens, nitro groups, and alkyl groups can be introduced using reagents like bromine (Br2), nitric acid (HNO3), and alkyl halides under acidic or basic conditions.

Major Products Formed

    Oxidation: Epoxides and diols.

    Reduction: Saturated ketones and alcohols.

    Substitution: Halogenated, nitrated, and alkylated derivatives.

Scientific Research Applications

(4-Phenylphenyl) 3-(4-methoxyphenyl)prop-2-enoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Phenylphenyl) 3-(4-methoxyphenyl)prop-2-enoate involves its interaction with various molecular targets and pathways. For instance, it has been shown to inhibit the STAT3 pathway, which plays a crucial role in inflammation and cell survival . By inhibiting this pathway, the compound can reduce neuroinflammation and protect against dopaminergic neurodegeneration. Additionally, it may interact with monoamine oxidase B (MAO-B) and mitogen-activated protein kinase (MAPK) pathways, further contributing to its neuroprotective effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Phenylphenyl) 3-(4-methoxyphenyl)prop-2-enoate is unique due to its specific combination of phenyl and methoxyphenyl groups, which confer distinct chemical and biological properties. Its ability to inhibit the STAT3 pathway and its potential neuroprotective effects make it a compound of significant interest in medicinal chemistry and drug development.

Properties

CAS No.

55373-02-9

Molecular Formula

C22H18O3

Molecular Weight

330.4 g/mol

IUPAC Name

(4-phenylphenyl) 3-(4-methoxyphenyl)prop-2-enoate

InChI

InChI=1S/C22H18O3/c1-24-20-12-7-17(8-13-20)9-16-22(23)25-21-14-10-19(11-15-21)18-5-3-2-4-6-18/h2-16H,1H3

InChI Key

QURRVHVLRMVRFM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C=CC(=O)OC2=CC=C(C=C2)C3=CC=CC=C3

Origin of Product

United States

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